molecular formula C10H16O4 B12659594 5-Decenedioic acid CAS No. 39516-91-1

5-Decenedioic acid

Cat. No.: B12659594
CAS No.: 39516-91-1
M. Wt: 200.23 g/mol
InChI Key: WAGQZQAZCIOEDU-OWOJBTEDSA-N
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Description

5-Decenedioic acid is a medium-chain fatty acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond at the fifth carbon position and two carboxylic acid groups at either end of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decenedioic acid typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the oxidative cleavage of oleic acid, which can be achieved using potassium permanganate or ozone as oxidizing agents. The reaction conditions often include a solvent such as acetone or dichloromethane and a controlled temperature to ensure the selective cleavage of the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced through the microbial fermentation of renewable sources such as plant oils. Genetically engineered microorganisms, such as Candida tropicalis, are employed to convert fatty acids into the desired dicarboxylic acid through a series of enzymatic reactions. This method is considered environmentally friendly and sustainable compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Decenedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be further oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alcohols in the presence of a strong acid catalyst such as sulfuric acid.

Major Products:

    Oxidation: Epoxides, diols, or further oxidized carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Esters.

Scientific Research Applications

5-Decenedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.

    Industry: It is used in the production of plasticizers, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 5-Decenedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA oxidase and dehydrogenase, leading to the production of energy and other metabolites. The double bond in its structure allows for specific interactions with enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

    Decanedioic acid (Sebacic acid): A saturated dicarboxylic acid with similar industrial applications.

    Hexanedioic acid (Adipic acid): A shorter-chain dicarboxylic acid used in the production of nylon.

    Octanedioic acid (Suberic acid): Another medium-chain dicarboxylic acid with applications in polymer synthesis.

Uniqueness: 5-Decenedioic acid is unique due to the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This unsaturation allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

39516-91-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(E)-dec-5-enedioic acid

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+

InChI Key

WAGQZQAZCIOEDU-OWOJBTEDSA-N

Isomeric SMILES

C(C/C=C/CCCC(=O)O)CC(=O)O

Canonical SMILES

C(CC=CCCCC(=O)O)CC(=O)O

Origin of Product

United States

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